molecular formula C7H12INO B11824031 [(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol

[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol

Katalognummer: B11824031
Molekulargewicht: 253.08 g/mol
InChI-Schlüssel: PZDCSBLTSBMLPO-RQJHMYQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1R,6R)-6-iodo-3-azabicyclo[410]heptan-1-yl]methanol is a bicyclic compound featuring an iodine atom and a hydroxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol typically involves the cyclopropanation of aza-1,6-enynes. A transition-metal-free methodology has been developed for this purpose, which enables the formation of the azabicyclo structure under mild conditions . This method is advantageous due to its operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, scaling up the reaction, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to form hydrogenated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups in place of the iodine atom.

Wissenschaftliche Forschungsanwendungen

[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its functional groups and reactivity make it useful in the synthesis of materials and fine chemicals.

Wirkmechanismus

The mechanism by which [(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol exerts its effects depends on its interactions with molecular targets. The iodine atom and hydroxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound a valuable tool for studying molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol can be compared with other azabicyclo compounds, such as:

These compounds share similar structural features but differ in their functional groups and specific applications [(1R,6R)-6-iodo-3-azabicyclo[41

Eigenschaften

Molekularformel

C7H12INO

Molekulargewicht

253.08 g/mol

IUPAC-Name

[(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanol

InChI

InChI=1S/C7H12INO/c8-7-1-2-9-4-6(7,3-7)5-10/h9-10H,1-5H2/t6-,7+/m1/s1

InChI-Schlüssel

PZDCSBLTSBMLPO-RQJHMYQMSA-N

Isomerische SMILES

C1CNC[C@@]2([C@]1(C2)I)CO

Kanonische SMILES

C1CNCC2(C1(C2)I)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.